molecular formula C16H17NO3 B1532925 Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate CAS No. 774576-73-7

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate

Cat. No.: B1532925
CAS No.: 774576-73-7
M. Wt: 271.31 g/mol
InChI Key: VIGOCDAQVFXZIR-JSGCOSHPSA-N
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Description

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates. This compound is characterized by the presence of a naphthyloxy group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction, where a naphthol derivative reacts with the pyrrolidine intermediate under basic conditions.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyloxy group, where nucleophiles like halides or amines replace the naphthyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyloxy group plays a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(phenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a phenoxy group instead of a naphthyloxy group.

    Methyl (2S,4S)-4-(benzyloxy)-2-pyrrolidinecarboxylate: Contains a benzyloxy group instead of a naphthyloxy group.

Uniqueness

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, biological effects, and relevant research findings.

  • Chemical Formula: C₁₆H₁₇NO₃
  • Molecular Weight: 271.31 g/mol
  • CAS Number: 774576-73-7
  • MDL Number: MFCD08688295
  • Structure: The compound features a pyrrolidine ring substituted with a naphthyloxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in biological systems. These targets may include:

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: It can bind to receptors, influencing cellular signaling pathways and physiological responses.
  • Proteins: Interactions with proteins may alter their function, leading to changes in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects at specific concentrations .

2. Anti-inflammatory Properties

  • The compound has been investigated for its potential to reduce inflammation in vitro. It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylateStructureModerate anticancer activity
Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylateStructureStronger anti-inflammatory effects
Methyl (2S,4S)-4-(phenoxy)-2-pyrrolidinecarboxylateStructureLimited neuroprotective effects

The presence of the naphthyloxy group in this compound appears to enhance its biological activity compared to other similar compounds.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a laboratory setting, this compound was administered to various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types .

Case Study 2: Neuroprotective Mechanism Exploration
A study focused on the neuroprotective effects of the compound involved treating neuronal cultures with oxidative stress agents. The compound significantly reduced cell death and reactive oxygen species levels compared to controls .

Properties

IUPAC Name

methyl (2S,4S)-4-naphthalen-1-yloxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)14-9-12(10-17-14)20-15-8-4-6-11-5-2-3-7-13(11)15/h2-8,12,14,17H,9-10H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGOCDAQVFXZIR-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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